molecular formula C7H10BrFN2 B12468682 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Cat. No.: B12468682
M. Wt: 221.07 g/mol
InChI Key: LUSJVIQIKHXWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-tert-butyl-5-fluoro-1H-pyrazole is a specialized, substituted pyrazole derivative that serves as a key chemical intermediate and pharmacophore in advanced research applications. The strategic incorporation of bromine and fluorine atoms at the 4 and 5 positions of the pyrazole ring, respectively, along with the sterically demanding tert-butyl group at the N1 position, makes this compound a valuable scaffold for Structure-Activity Relationship (SAR) studies and further functionalization, particularly in medicinal chemistry and agrochemical discovery . Pyrazole derivatives are recognized as privileged structures in drug design due to their ability to interact with diverse biological targets . Specifically, 3,4,5-substituted pyrazole scaffolds have been identified as potent inhibitors of metalloproteinases like meprin α and meprin β, which are emerging targets in pathologies such as cancer, fibrosis, and Alzheimer's disease . The bromine atom at the 4-position provides a versatile handle for cross-coupling reactions, allowing researchers to systematically explore and optimize interactions with enzyme binding pockets . Furthermore, the 1-tert-butyl-5-fluoro-1H-pyrazole motif is a significant structural component in the synthesis of modern insecticidal agents, including derivatives of diacylhydrazines, which act as non-steroidal ecdysone agonists . This compound is offered For Research Use Only and is intended solely for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrFN2

Molecular Weight

221.07 g/mol

IUPAC Name

4-bromo-1-tert-butyl-5-fluoropyrazole

InChI

InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

LUSJVIQIKHXWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)F

Origin of Product

United States

The Enduring Significance of the Pyrazole Core in Contemporary Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govsigmaaldrich.com Its unique structural and electronic properties, including the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow for a diverse range of chemical modifications and intermolecular interactions. nih.gov This inherent versatility has enabled the development of a multitude of pyrazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The stability of the pyrazole ring and its ability to act as a bioisosteric replacement for other chemical groups further enhances its importance in the design of novel therapeutic agents. mdpi.com

The Strategic Importance of Halogen and Alkyl Substituents in Pyrazole Derivatives

The functionalization of the pyrazole (B372694) core with various substituents is a key strategy for modulating its physicochemical and biological properties. Halogen atoms, such as bromine and fluorine, play a crucial role in this context. The introduction of a bromine atom, for instance, not only influences the electronic nature of the pyrazole ring but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. google.com Fluorine, the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets when incorporated into its structure. mdpi.com

On the other hand, alkyl groups, like the bulky tert-butyl group, are often introduced to impart steric hindrance, which can influence the molecule's conformation and its interaction with biological macromolecules. researchgate.net The tert-butyl group can also enhance the lipophilicity of the compound, potentially improving its membrane permeability. The strategic placement of these substituents on the pyrazole ring allows for the fine-tuning of the molecule's properties to achieve desired outcomes in various research applications.

An Overview of 4 Bromo 1 Tert Butyl 5 Fluoro 1h Pyrazole Within Advanced Heterocyclic Research

Precursor Synthesis and Building Block Strategies

The synthesis of this compound can be approached through the initial preparation of functionalized building blocks that are later combined to form the final product. This involves separate strategies for creating the tert-butylated pyrazole core, introducing the fluorine atom, and incorporating the bromine atom.

Methodologies for 1-tert-butylpyrazole Intermediate Synthesis

The introduction of a tert-butyl group at the N1 position of the pyrazole ring is a critical step. This sterically demanding group influences the compound's physical properties and reactivity. Several methods are available for this purpose.

One common approach is the direct N-alkylation of a pre-formed pyrazole ring with a tert-butyl halide. For instance, 4-bromo-1H-pyrazole can be alkylated using tert-butyl bromide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

Another powerful method is the cyclocondensation reaction between tert-butylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent. nih.govolemiss.edu This approach builds the pyrazole ring with the tert-butyl group already in place. For example, 3-amino-5-tert-butylpyrazole (B1268078) is synthesized by the condensation of tert-butylhydrazine with 4,4-dimethyl-3-oxopentanenitrile. olemiss.edu A similar strategy can be envisioned for other substituted pyrazoles.

A novel route to a substituted 1-tert-butylpyrazole involves a multi-step synthesis starting from potassium tricyanomethanide. This pathway leads to the formation of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, showcasing a versatile method for creating complex tert-butylated pyrazole intermediates. nih.gov

PrecursorReagentsProductReference
4-bromo-1H-pyrazoletert-butyl bromide, K₂CO₃4-bromo-1-tert-butyl-1H-pyrazole
4,4-dimethyl-3-oxopentanenitriletert-butylhydrazine3-amino-5-tert-butylpyrazole olemiss.edu
Diaminopyrazole intermediate(multi-step from KCN₃)5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile nih.gov

Approaches to Fluorinated Pyrazole Scaffolds

The incorporation of fluorine into heterocyclic scaffolds is a major focus in medicinal and agrochemical research due to the unique properties it imparts. researchgate.netresearchgate.net Several strategies exist for the synthesis of fluorinated pyrazoles.

One method involves the use of fluorinated building blocks. A three-component reaction between a fluoroalkylamine hydrochloride, sodium nitrite (B80452) (NaNO₂), and an electron-deficient alkyne can yield fluorinated pyrazoles directly. Another approach utilizes fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to dramatically increase regioselectivity in pyrazole formation from nonsymmetrical 1,3-diketones and hydrazines. google.comnih.gov

Direct fluorination of a pre-existing pyrazole ring is also a viable strategy. Electrophilic fluorinating agents, such as Selectfluor, have been used to convert 4-hydroxymethylpyrazoles into 4-fluoropyrazoles. nih.gov Furthermore, Au(I)-catalyzed tandem aminofluorination reactions have been developed to produce fluoropyrazoles. chemicalbook.com More recently, methods for synthesizing perfluoroalkylated pyrazoles from α-perfluoroalkenylated aldehydes have been reported, expanding the toolkit for creating these valuable compounds. nih.gov

Synthetic ApproachKey Reagents/ConditionsProduct TypeReference
Three-component reactionFluoroalkylamine·HCl, NaNO₂, alkyneFluorinated pyrazoles
Cyclocondensation1,3-diketone, hydrazine, TFE or HFIP solventRegioselective fluorinated pyrazoles google.comnih.gov
Electrophilic Fluorination4-Hydroxymethylpyrazole, Selectfluor4-Fluoropyrazole nih.gov
Photocatalytic Cascadeα-Fluoronitroalkenes, aldehydes, hydrazines4-Fluoropyrazoles researchgate.netnih.gov
CondensationPerfluoroalkylated enals, hydrazinePerfluoroalkylated pyrazoles nih.gov

Preparation of Brominated Pyrazole Core Structures

Bromination of the pyrazole ring can be achieved either by building the ring from a brominated precursor or by direct halogenation of a pre-formed pyrazole.

Direct bromination is a common method. Pyrazoles can be brominated with elemental bromine in a solvent like dioxane. nih.gov Another widely used reagent for this transformation is N-Bromosuccinimide (NBS). For example, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole can be brominated with NBS to yield the 4-bromo derivative. google.com In some cases, bromination occurs during the aromatization step of the synthesis; for example, pyrazoline intermediates can be oxidized with bromine to afford pyrazoles, a process that can sometimes lead to concurrent bromination of the ring. smolecule.com

A notable example of building from a brominated precursor involves the reaction of 3,5-di-tert-butylpyrazole with bromine in chloroform. This reaction proceeds through an onium species, displacement of a tert-butyl group, and tautomerization to yield 5-tert-butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one. nih.gov

Direct Synthesis Protocols for this compound

The direct synthesis of the target compound, this compound, can be envisioned through two primary routes: the construction of the heterocyclic ring from acyclic precursors already bearing the necessary substituents, or the sequential, regioselective halogenation of a 1-tert-butylpyrazole scaffold.

Cyclization Reactions involving Substituted Hydrazines and 1,3-Diketones or Equivalents

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstones of pyrazole chemistry. chemicalbook.com This methodology involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.

To synthesize this compound directly via this route, one would theoretically require the reaction of tert-butylhydrazine with a highly functionalized 1,3-dicarbonyl equivalent, such as a 2-bromo-3-fluoro-1,3-diketone. The synthesis of such precursors can be challenging. However, the general applicability of this method is well-documented for a wide range of substituted pyrazoles. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides and then immediately reacted with a hydrazine to form the pyrazole ring in a one-pot process. This approach tolerates various functional groups and could be adapted for complex targets.

The use of enaminones as 1,3-dicarbonyl equivalents also provides a route to substituted pyrazoles. For example, enaminones can be generated from 1,3-dicarbonyl compounds and DMF-dimethylacetal (DMFDMA), which then undergo cyclization with hydrazines to yield 1,4,5-substituted pyrazoles.

Regioselective Halogenation Strategies (Bromination and Fluorination)

A more plausible and flexible approach to this compound is the sequential halogenation of a 1-tert-butylpyrazole precursor. The regioselectivity of electrophilic substitution on the pyrazole ring is key to this strategy.

The synthesis could start with 1-tert-butylpyrazole. The first step would be the introduction of the fluorine atom at the C5 position. While direct C5 fluorination can be challenging, a potential route involves lithiation at the C5 position using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). This type of C-H activation/functionalization is precedented for pyrazoles.

With the 1-tert-butyl-5-fluoropyrazole intermediate in hand, the next step would be the regioselective bromination at the C4 position. The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic attack. Treatment with an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent would likely afford the desired this compound. google.com The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles via NBS bromination of the corresponding pyrazole demonstrates the feasibility of this step. google.com

An alternative sequence could also be considered, starting with the bromination of 1-tert-butylpyrazole to give 4-bromo-1-tert-butyl-1H-pyrazole, followed by fluorination at the C5 position. The existing bromine atom at C4 might influence the regioselectivity of the subsequent fluorination step.

Reaction TypeStarting MaterialReagentsIntermediate/ProductReference (Analogy)
C5-Halogenation1-Aryl-3-CF₃-pyrazole1. n-BuLi 2. I₂1-Aryl-3-CF₃-5-iodo-pyrazole
C4-Halogenation1-Aryl-3-CF₃-pyrazoleI₂, CAN1-Aryl-3-CF₃-4-iodo-pyrazole
C4-Bromination1-Phenyl-5-(trifluoromethyl)-1H-pyrazoleNBS4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole google.com

These established regioselective halogenation techniques provide a strong foundation for the proposed synthesis of this compound, a molecule with significant potential in the development of new functional materials and biologically active compounds.

Multi-component Reaction Architectures and Their Adaptations

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing portions of all initial reactants, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like pyrazoles. researchgate.net While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the literature, adaptations of existing MCR methodologies for substituted pyrazoles provide a blueprint for its potential synthesis.

A plausible MCR approach could involve the condensation of a fluorinated 1,3-dicarbonyl equivalent, tert-butylhydrazine, and a source of electrophilic bromine. A key challenge in such an architecture is the chemoselective introduction of both fluorine and bromine at specific positions.

Research into the synthesis of related fluorinated pyrazoles has demonstrated the utility of specialized fluorinated building blocks. For instance, potassium (Z)-2-cyano-2-fluoroethenolate has been used as a precursor for synthesizing 4-amino-5-fluoropyrazoles. nih.gov In this process, reaction with various hydrazines proceeded with high regioselectivity, yielding the 5-amino-4-fluoropyrazole isomer exclusively. nih.gov This is attributed to the preferential attack of the less sterically hindered nitrogen of the hydrazine onto the more reactive carbon of the fluoroenolate. nih.gov Adapting this for the target compound would necessitate a starting material that leads to a C5-fluoro substituent and a subsequent or concurrent C4-bromination step.

Furthermore, MCRs have been successfully employed for synthesizing pyrazolo[3,4-b]pyridine derivatives from N-substituted 5-aminopyrazoles and α,β-unsaturated carbonyl compounds generated in situ. mdpi.com This highlights the potential of using pre-functionalized pyrazoles in MCRs to build even more complex structures. For the target molecule, a hypothetical MCR could be designed starting with a fluorinated β-ketoester, tert-butylhydrazine, and an electrophilic brominating agent.

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

Reaction TypeComponentsCatalyst/ConditionsKey FeatureReference
Four-component reactionEthyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile (B47326)Cyanuric acid and 1-methylimidazole (B24206) / Ultrasound irradiation in aqueous mediumGreen synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net
CyclocondensationArylhydrazines, malononitrile derivativesFeCl₃/PVP in water/PEG-400Synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com
CondensationAmidine hydrochlorides, potassium 2-cyano-2-fluoroethenolateAqueous NaOH or waterSynthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles with high regioselectivity. nih.gov

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a toolbox of advanced techniques to optimize the synthesis of specific targets like this compound. These methods focus on improving efficiency, selectivity, and sustainability.

Catalytic methods are central to the efficient synthesis of functionalized pyrazoles. Transition metals, particularly palladium and copper, play a pivotal role in forming C-C and C-N bonds necessary for constructing and functionalizing the pyrazole ring.

Transition Metal Catalysis in a broader sense encompasses a range of reactions. For instance, the direct C-H functionalization of the pyrazole core is an attractive strategy for introducing substituents without the need for pre-halogenated precursors. While this is a powerful tool, controlling regioselectivity between the C4 and C5 positions can be challenging.

Palladium Catalysis is extensively used for cross-coupling reactions. A potential route to the target compound could involve the synthesis of 1-tert-butyl-5-fluoropyrazole followed by a palladium-catalyzed C-H bromination at the C4 position. Alternatively, palladium-catalyzed benzannulation reactions using 4-bromopyrazoles as starting materials have been developed to synthesize indazoles, demonstrating the reactivity of the bromine at the C4 position for further transformations. mdpi.com

Copper Catalysis offers efficient methods for both C-N bond formation (N-arylation/alkylation) and cyclization reactions. For example, copper catalysts have been used in the N-arylation of pyrazoles with aryl halides in polar aprotic solvents like DMSO or DMF. A plausible step towards the target molecule could be the copper-catalyzed reaction of 4-bromo-5-fluoro-1H-pyrazole with a tert-butyl source. Additionally, copper-catalyzed cyclization of N-propargyl-N-tosyl hydrazines provides a facile route to 1,5-disubstituted pyrazoles. acs.org While not directly applicable for a 1-tert-butyl group, this demonstrates the utility of copper in pyrazole ring formation. Copper(II) triflate [Cu(OTf)₂] is a versatile Lewis acid catalyst, though its application in pyrazole synthesis is less common than in other reactions, such as the conversion of secondary alcohols to azides.

Table 2: Catalytic Approaches in Pyrazole Synthesis

Catalyst TypeReactionSubstratesKey FeatureReference
PalladiumBenzannulation4-BromopyrazolesDemonstrates reactivity of C4-bromo substituent for C-C bond formation. mdpi.com
CopperCyclizationN-propargyl-N-tosyl hydrazinesFacile preparation of 1,5-disubstituted pyrazoles. acs.org
FeCl₃/PVPCyclocondensationArylhydrazines and malononitrile derivativesHomogeneous catalytic system in a green solvent. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.com

Solvent-Free Conditions: Performing reactions without a solvent, for instance by grinding solid reactants together (mechanochemistry) or using microwave activation on solvent-free mixtures, can significantly reduce waste and simplify product purification. researchgate.netnih.gov A "one pot" synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved under solvent-free microwave conditions, starting directly from carbonyl precursors via in situ generated tosylhydrazones. nih.gov This approach offers high yields and short reaction times.

Electrosynthesis: Electrochemical methods provide a green alternative to conventional reagents for oxidation, reduction, and bond formation. nih.govrsc.org The electrosynthesis of pyrazoles has been demonstrated through several routes. One approach involves the [3+2] dipolar cycloaddition of hydrazones and dipolarophiles. nih.gov Another key application is the electrochemical halogenation (bromination, chlorination) of the pyrazole ring, which avoids the use of hazardous halogenating agents. rsc.orgmdpi.com An electrochemical cascade reaction for the synthesis of 4-halopyrazoles has also been reported, highlighting a direct and efficient pathway to C4-halogenated pyrazole cores. acs.org

Microwave and Ultrasound Assistance: The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, increase yields, and improve selectivity. researchgate.netdntb.gov.ua

Microwave (MW) irradiation has been extensively used for synthesizing various pyrazole derivatives, often leading to significantly reduced reaction times and higher yields compared to conventional heating. rsc.orgdergipark.org.tr For example, MW-assisted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved in just 4 minutes with high yields. dergipark.org.tr

Ultrasound (US) irradiation promotes reactions through the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature spots. nih.gov This technique has been successfully applied to the synthesis of pyrano[2,3-c]pyrazoles and other derivatives, often in aqueous media, enhancing the green profile of the synthesis. researchgate.netnih.gov

Table 3: Green Synthetic Methods for Pyrazoles

TechniqueReaction TypeKey AdvantageReference
ElectrosynthesisOxidative Aromatization / HalogenationAvoids chemical oxidants/halogenating agents; can use NaCl as mediator. acs.orgrsc.org
Microwave (MW)Cycloaddition / "One Pot" SynthesisDrastically reduced reaction times, high yields, solvent-free options. nih.govdergipark.org.tr
Ultrasound (US)CyclocondensationShorter reaction times than conventional heating, applicable in aqueous media. researchgate.netnih.gov
Solvent-Free (Grinding)CondensationEnvironmentally friendly, simple procedure. researchgate.net

Controlling the regiochemistry of substitution is paramount in the synthesis of a molecule with three distinct substituents like this compound. The relative positions of the bromo, fluoro, and tert-butyl groups are critical and cannot be left to chance.

One of the most effective strategies is the use of precursors where the desired substitution pattern is already partially established. For instance, the synthesis of 5-amino-4-fluoropyrazoles from potassium (Z)-2-cyano-2-fluoroethenolate and various hydrazines proceeded with complete regioselectivity, with no formation of the other possible isomer observed. nih.gov This demonstrates how the inherent electronic properties of a fluorinated starting material can direct the cyclization outcome. A similar strategy could be envisioned where a precursor containing the C5-fluoro atom is cyclized with tert-butylhydrazine, ensuring the correct placement of these two groups. The subsequent bromination would then be directed to the C4 position.

Electrophilic cyclization represents another powerful tool for regiocontrol. The reaction of α,β-alkynic hydrazones with molecular iodine has been shown to produce 4-iodopyrazoles in good to high yields. acs.org This method selectively installs the halogen at the C4 position during the ring-forming step. A similar approach using an electrophilic bromine source could potentially afford a 4-bromopyrazole directly.

Furthermore, a novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile utilized a selective Sandmeyer reaction on a diaminopyrazole precursor. nih.gov This classical reaction allows for the regioselective introduction of a bromine atom, which is a versatile handle for further chemical modifications. This highlights how sequential, regioselective reactions on a pre-formed pyrazole ring are a viable and often necessary strategy for obtaining specifically substituted isomers.

Electrophilic and Nucleophilic Substitution Reactions at the Pyrazole Core

The electronic environment of the pyrazole ring in this compound is significantly influenced by its substituents. The electron-withdrawing nature of the bromine and fluorine atoms deactivates the ring towards electrophilic attack while making the carbon atoms to which they are attached susceptible to nucleophilic substitution. The bulky tert-butyl group provides steric hindrance and enhances the solubility of the compound in organic solvents.

The bromine atom at the C4 position is the most versatile handle for functionalization on the pyrazole ring. It is readily displaced through nucleophilic substitution and serves as an excellent precursor for various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: The C4-bromine can be replaced by other functional groups using strong nucleophiles such as organolithium or Grignard reagents. These reactions allow for the introduction of alkyl, aryl, or other carbon-based substituents at this position.

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. The Suzuki-Miyaura coupling, utilizing boronic acids and a palladium catalyst, is a common method to introduce aryl or heteroaryl groups at the C4 position. researchgate.net Such reactions enable the synthesis of diverse pyrazole derivatives with potentially enhanced biological or chemical properties. The general conditions for these transformations involve a palladium source, a base, and a suitable solvent.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles
ComponentExample ReagentsPurpose
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
BaseK₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid
Boronic Acid/EsterPhenylboronic acid, etc.Source of the new aryl/alkyl group
SolventDioxane, Toluene, DMF/WaterSolubilizes reactants and facilitates reaction

The carbon-fluorine bond is the strongest single bond to carbon, making C-F bond activation a significant chemical challenge. baranlab.org For this compound, the fluorine atom at the C5 position is generally unreactive under standard nucleophilic substitution conditions that would typically displace a bromine or chlorine atom.

However, the field of C-F bond activation using transition metals has made significant progress. nih.gov While specific studies on this compound are not widely reported, research on analogous fluoro-heterocycles provides insight into potential reaction pathways. For instance, studies on fluoropyridines have shown that platinum(0) complexes can mediate C-F activation through oxidative addition or phosphine-assisted mechanisms. nih.gov Such reactions can lead to the formation of new C-C or C-heteroatom bonds, although they require specialized catalysts and conditions. nih.gov These advanced methods represent a potential, albeit challenging, route for the functionalization of the C5 position.

The N1-tert-butyl group serves a dual role: it provides steric protection and enhances solubility. However, in many synthetic sequences, its removal is necessary to either install a different N-substituent or to obtain the N-unsubstituted pyrazole. This process is commonly referred to as deprotection.

The tert-butyl group on pyrazoles can be removed under various acidic conditions. orgsyn.org Strong acids like trifluoroacetic acid (TFA) in water can effectively cleave the tert-butyl group, releasing isobutylene (B52900) as a byproduct. orgsyn.org This method is advantageous as the volatility of TFA can facilitate the reaction. Other aqueous acids, including hydrochloric acid and sulfuric acid, are also effective. orgsyn.org Additionally, a method for the selective deprotection of N-Boc (tert-butyloxycarbonyl) protected pyrazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been reported, which may offer a milder alternative to strong acids. arkat-usa.orgresearchgate.net The relative ease of deprotection can be influenced by the other substituents present on the pyrazole ring. orgsyn.org

Table 2: Reported Conditions for N-tert-Butyl Deprotection of Pyrazoles
ReagentSolventKey FeatureReference
Trifluoroacetic Acid (TFA)WaterEffective for acid-labile groups; volatile acid. orgsyn.org
Aqueous HCl or H₂SO₄WaterCommon, strong mineral acids. orgsyn.org
Sodium Borohydride (NaBH₄)EthanolMilder conditions, selective for certain N-Boc/N-tBu heterocycles. arkat-usa.org

Functionalization and Derivatization Studies

The strategic functionalization of the pyrazole core is essential for creating novel derivatives. This involves modifying the substituents at both the nitrogen and carbon atoms of the ring.

Derivatization at the N1 position of the pyrazole ring is primarily centered around the installation and removal of the tert-butyl group. The synthesis of the parent compound often involves the alkylation of a pre-existing 4-bromo-5-fluoro-1H-pyrazole with a tert-butyl halide under basic conditions, a method analogous to the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole. In this context, the tert-butyl group acts as a directing group and a protecting group. Its subsequent removal, as detailed in section 3.1.3, allows for the generation of the N-H pyrazole, which can then be functionalized with different substituents if desired. The N-H pyrazole itself is a key structure, as the nitrogen atom can participate in hydrogen bonding, which is often crucial for molecular recognition in biological systems. nih.gov

Each carbon atom on the pyrazole ring offers a potential site for functionalization, with reactivity dictated by the existing substituents.

C3 Position: Direct functionalization at the C3 position of the pre-formed this compound is challenging due to the lack of an activating group. However, synthetic strategies often build the pyrazole ring with the desired C3 substituent already in place. A versatile route involves the synthesis of intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. nih.gov This intermediate can undergo Suzuki coupling to introduce an aryl group at the C3 position (which becomes C5 after tautomerization or depending on the starting materials), demonstrating a powerful method for creating C3-aryl pyrazoles. nih.gov Another general approach for functionalizing C3 involves creating pyrazole precursors with a reactive handle, such as a chloromethyl group, which can then undergo nucleophilic substitution to introduce a variety of side chains. nih.gov

C4 Position: As discussed in section 3.1.1, the C4 position is readily functionalized via reactions involving the bromine atom. Cross-coupling reactions are the most powerful tool for introducing new carbon-carbon bonds at this site.

C5 Position: The C5 position is occupied by a fluorine atom. Its functionalization relies on C-F bond activation, a chemically demanding process as outlined in section 3.1.2. For most synthetic applications, the fluorine atom is retained in the final structure, as fluorinated organic molecules are of high interest in medicinal and materials chemistry.

Table 3: Summary of Functionalization Strategies for the Pyrazole Core
PositionExisting GroupPrimary Reaction TypeExample Transformation
N1tert-ButylDeprotectionAcid-catalyzed removal to yield N-H pyrazole
C3-HSynthesis StrategyBuilding the ring from precursors with desired C3 group
C4-BrCross-CouplingSuzuki-Miyaura reaction to form C-C bonds
C5-FC-F ActivationPotential for transition-metal mediated functionalization

Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its substituents. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density of the pyrazole ring, while the sterically demanding tert-butyl group can direct the regioselectivity of incoming reactants.

Analysis of Cycloaddition Mechanisms (e.g., [3+2] Cycloadditions)

While no specific studies on [3+2] cycloaddition reactions involving this compound have been found, the pyrazole core is known to participate in such transformations. In principle, the C4-C5 double bond of the pyrazole could act as a dipolarophile. However, the presence of bromo and fluoro substituents at these positions likely deactivates the ring towards cycloaddition with many common dipoles.

Conversely, the pyrazole ring itself can be considered a source of a 1,3-dipole, particularly in the form of nitrile imines generated from corresponding hydrazonoyl halides. Research on fluorinated nitrile imines demonstrates their utility in [3+2] cycloadditions with various dipolarophiles to form new heterocyclic rings. nih.govbeilstein-journals.orgnih.govacs.org For instance, in situ generated trifluoroacetonitrile (B1584977) imines have been shown to react with enones and quinones. nih.govbeilstein-journals.org A hypothetical reaction could involve the transformation of the N-tert-butylpyrazole into a reactive intermediate that then participates in a cycloaddition.

Table 1: Hypothetical [3+2] Cycloaddition Parameters (Note: This table is illustrative and not based on experimental data for the target compound)

Dipole Precursor Dipolarophile Product Type Mechanistic Insight
Hydrazonoyl Halide Alkene/Alkyne Fused Pyrazole Regioselective addition influenced by electronics and sterics.
Nitrile Imine Chalcone Substituted Pyrazole Stepwise mechanism involving a zwitterionic intermediate. mdpi.com

Investigations of Oxidation-Reduction Pathways

The oxidation and reduction of pyrazole derivatives can lead to a variety of functionalized products. The electrochemical behavior of pyrazoles is an active area of research, though specific data for this compound is not available.

Oxidation: The pyrazole ring is generally resistant to oxidation. However, under specific conditions, oxidation can occur. For related pyrazolines, oxidation is a common method to achieve aromatization to the corresponding pyrazole. In the case of substituted pyrazoles, oxidation might target the substituents or the ring itself, potentially leading to ring-opening or the formation of pyrazolones. The oxidation of pyrazolines to pyrazoles can be achieved using reagents like manganese dioxide, and the reaction pathway can be solvent-dependent. nih.gov

Reduction: Reduction of the pyrazole ring is also challenging but can be accomplished under harsh conditions, often leading to pyrazolines, pyrazolidines, or ring-cleavage products. The bromo-substituent on this compound offers a more likely site for reduction. Catalytic hydrogenation or the use of reducing agents could potentially lead to debromination, yielding 1-tert-butyl-5-fluoro-1H-pyrazole.

Table 2: Potential Oxidation-Reduction Reactions (Note: This table is illustrative and not based on experimental data for the target compound)

Reaction Type Reagent Potential Product Mechanistic Consideration
Oxidation MnO2 Pyrazolone derivative Aromatization of a pyrazoline precursor. nih.gov
Reduction (Debromination) H2, Pd/C 1-tert-butyl-5-fluoro-1H-pyrazole Heterogeneous catalysis involving oxidative addition of the C-Br bond.

Exploration of Radical-Mediated Transformations

The carbon-bromine bond in this compound is a prime site for radical reactions. Free-radical halogenation is a well-established method for the functionalization of alkanes and heterocycles. libretexts.orgwikipedia.org

Radical Bromination/Substitution: While the target compound is already brominated, radical conditions could potentially lead to substitution reactions. For instance, treatment with a radical initiator in the presence of a suitable hydrogen donor could lead to debromination. Conversely, under certain photolytic or thermal conditions, the bromine atom could be displaced by other radical species. The mechanism of radical halogenation typically proceeds through initiation, propagation, and termination steps. libretexts.orgyoutube.com The stability of the intermediate pyrazolyl radical would be a key factor in determining the reaction's feasibility. The selectivity of radical bromination is known to be high, favoring the formation of the most stable radical intermediate. masterorganicchemistry.com

Table 3: Anticipated Radical-Mediated Reactions (Note: This table is illustrative and not based on experimental data for the target compound)

Reaction Type Initiator Substrate Potential Product Mechanistic Steps
Radical Debromination AIBN R-H (Hydrogen Donor) 1-tert-butyl-5-fluoro-1H-pyrazole Initiation, H-abstraction, Br-abstraction, Termination.
Radical Coupling Organostannane - C4-coupled pyrazole dimer Formation of pyrazolyl radical followed by radical-radical coupling.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Tert Butyl 5 Fluoro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and electronic environment of a compound in solution. For 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole, a comprehensive NMR analysis involves multi-dimensional techniques and a careful interpretation of chemical shifts and coupling constants.

Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To definitively assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR signals of this compound, a suite of multi-dimensional NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the correlation within the tert-butyl group, showing a single cross-peak if the methyl protons were magnetically non-equivalent, though they are typically equivalent and show a single resonance.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for assigning the carbon signals of the tert-butyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is the most powerful tool for elucidating the core structure. Key HMBC correlations would be expected between the protons of the tert-butyl group and the quaternary carbon of the tert-butyl group, as well as the N1 and C5 atoms of the pyrazole (B372694) ring. Similarly, correlations from the single pyrazole proton (H3) to carbons C4, C5, and the adjacent ring carbon would be anticipated.

These experiments collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular skeleton.

Analysis of Fluorine-Carbon Coupling (JCF) and its Stereochemical Implications

The presence of a fluorine atom at the C5 position introduces fluorine-carbon spin-spin coupling (JCF), which is invaluable for structural confirmation. The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei.

¹JCF: The one-bond coupling between F5 and C5 is typically large, often in the range of -250 to -350 Hz, providing definitive evidence for the direct attachment of the fluorine atom to the pyrazole ring.

²JCF: Two-bond couplings, such as between F5 and C4, are also observed and are generally smaller in magnitude.

³JCF and beyond: Longer-range couplings, for instance between F5 and the carbons of the tert-butyl group via the N1 atom, can also be detected, further cementing the structural assignment.

These JCF values not only confirm the regiochemistry of the fluorination but also provide insight into the electronic structure of the pyrazole ring.

Interpretations of Chemical Shifts for Electronic Environment Assessment

The chemical shifts (δ) of the ¹H, ¹³C, and ¹⁹F nuclei are sensitive indicators of the local electronic environment.

¹H NMR: The tert-butyl group typically appears as a sharp singlet in the upfield region (around 1.5-1.7 ppm) due to the nine equivalent protons. The sole proton on the pyrazole ring (H3) would be expected to resonate further downfield, its exact position influenced by the electron-withdrawing effects of the adjacent nitrogen and the bromine atom at C4.

¹³C NMR: The chemical shifts of the pyrazole ring carbons are particularly informative. The carbon bearing the fluorine (C5) will show a large downfield shift due to the electronegativity of the fluorine, and its signal will be split due to the ¹JCF coupling. The carbon bearing the bromine (C4) will also be influenced, typically showing a shift consistent with halogen substitution. The chemical shift of C3 will be affected by the adjacent nitrogen atoms and the bromine at C4.

The following table summarizes the expected NMR data based on the analysis of similar structures.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Correlations & Couplings
tert-Butyl (CH₃)~1.6 (s, 9H)~30-32HMBC to C(CH₃)₃ and N1
tert-Butyl (C(CH₃)₃)-~62-64HMBC to methyl protons
Pyrazole H3~7.5-8.0 (s, 1H)-HMBC to C4, C5
Pyrazole C3-~135-140HMBC from H3
Pyrazole C4-~90-95Signal influenced by Bromine
Pyrazole C5-~145-150 (d, ¹JCF ≈ 250 Hz)HMBC from H3; Large ¹JCF coupling

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique offers definitive information on bond lengths, bond angles, and intermolecular forces.

Determination of Molecular Conformation and Torsion Angle Analysis

Single-crystal X-ray diffraction analysis would provide the exact conformation of this compound. A key feature of the molecular structure is the orientation of the bulky tert-butyl group relative to the planar pyrazole ring.

The torsion angle defined by C5-N1-C(tert-butyl)-C(methyl) is critical in describing this orientation. Steric hindrance between the tert-butyl group and the substituents at the C5 position (fluorine) and the adjacent nitrogen (N2) will dictate the most stable conformation. It is expected that the tert-butyl group will be twisted out of the plane of the pyrazole ring to minimize steric strain. Analysis of bond lengths and angles within the pyrazole ring can also reveal the electronic effects of the fluoro and bromo substituents, such as minor distortions from ideal five-membered ring geometry.

Characterization of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, π-π Stacking)

In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions, forming a supramolecular assembly.

Halogen Bonding: A prominent interaction could be halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom on an adjacent molecule, such as the fluorine atom or a nitrogen atom of the pyrazole ring. The Br···F or Br···N distances would be shorter than the sum of their van der Waals radii.

π-π Stacking: The electron-rich pyrazole rings could engage in π-π stacking interactions. However, the bulky tert-butyl group may sterically hinder ideal face-to-face stacking. Instead, offset or edge-to-face arrangements might be more likely.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors like N-H or O-H, weak C-H···F or C-H···N hydrogen bonds involving the tert-butyl protons or the pyrazole H3 proton could play a role in stabilizing the crystal packing.

Comparative Crystallographic Studies with Analogous Halogenated Pyrazoles

The crystal structure of this compound can be predicted by comparing it with simpler, well-characterized 4-halogenated-1H-pyrazoles. Studies on the full series of 4-halo-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) reveal significant trends in their solid-state structures.

Notably, the crystal packing motifs of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric units linked by N-H···N hydrogen bonds. mdpi.comresearchgate.net In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt catemeric (chain-like) structures, although they are not isostructural with each other. mdpi.comresearchgate.net The formation of these different supramolecular motifs is influenced by factors such as the dipole moment of the molecule. mdpi.com

In the case of this compound, the presence of the bulky tert-butyl group at the N1 position precludes the formation of the N-H···N hydrogen bonds that dominate the crystal packing of 1H-pyrazoles. mdpi.com Consequently, the supramolecular architecture will be governed by weaker intermolecular interactions, such as halogen bonds (C-Br···N or C-Br···F), dipole-dipole interactions, and van der Waals forces. The planarity of the pyrazole ring is a common feature, though the substituents will influence bond lengths and angles. researchgate.net For instance, analysis of 4-halogenated pyrazoles shows that C-X (X=Cl, Br, I) bond lengths are shorter than expected, suggesting partial double bond character. mdpi.com

Interactive Data Table: Crystallographic Data for 4-Halogenated-1H-Pyrazole Analogs

CompoundCrystal SystemSpace GroupSupramolecular MotifReference
4-fluoro-1H-pyrazoleTriclinicP-1Catemer mdpi.comnsf.govnih.gov
4-chloro-1H-pyrazoleOrthorhombicPnmaTrimer mdpi.comnsf.govnih.gov
4-bromo-1H-pyrazoleOrthorhombicPnmaTrimer mdpi.comnsf.govnih.gov
4-iodo-1H-pyrazoleMonoclinicP21/cCatemer mdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing molecular structure. ksu.edu.sauni-siegen.de IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that lead to a change in its polarizability. wiley-vch.deyoutube.com For a comprehensive analysis, the two techniques are considered complementary. youtube.com

For this compound, the vibrational spectra would be characterized by modes associated with the pyrazole ring and its substituents. The tert-butyl group would give rise to characteristic C-H stretching vibrations typically found in the 2950-2850 cm⁻¹ region, as well as bending vibrations around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹.

The pyrazole ring itself has a set of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are expected within the 1600-1400 cm⁻¹ range. The positions of these bands would be sensitive to the electronic effects of the halogen substituents. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1100-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively. These halogen-carbon stretching modes are crucial for confirming the presence of the respective halogens on the pyrazole ring.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign vibrational modes accurately. researchgate.net Comparative spectral analysis with simpler analogs like 4-bromo-1H-pyrazole and 4-fluoro-1H-pyrazole would provide a solid basis for interpreting the spectrum of the target compound. researchgate.net

Interactive Data Table: Predicted Vibrational Modes for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Technique
tert-ButylC-H Asymmetric/Symmetric Stretching2950 - 2850IR, Raman
tert-ButylC-H Asymmetric/Symmetric Bending1470 - 1365IR, Raman
Pyrazole RingC=N, C=C Stretching1600 - 1400IR, Raman
Pyrazole RingRing Breathing/Deformation1200 - 800IR, Raman
C-F BondC-F Stretching1100 - 1000IR
C-Br BondC-Br Stretching700 - 500IR, Raman

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. miamioh.edu Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

For this compound (C₇H₁₀BrFN₂), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺˙. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of pyrazoles under electron impact (EI) ionization often involves characteristic pathways. researchgate.net For the title compound, several key fragmentation steps can be predicted:

Loss of a methyl radical ([M - CH₃]⁺): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation.

Loss of isobutylene (B52900) ([M - C₄H₈]⁺˙): A rearrangement followed by the elimination of a neutral isobutylene molecule is a highly probable pathway, resulting in the ion of 4-bromo-5-fluoro-1H-pyrazole.

Loss of bromine radical ([M - Br]⁺): Cleavage of the C-Br bond would yield a pyrazolium (B1228807) ion.

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring could involve the loss of small neutral molecules like HCN, a known fragmentation pathway for pyrazoles. researchgate.net

Studying the fragmentation of related compounds, such as deuterated pyrazoles or other substituted heterocycles, helps in elucidating these complex pathways. researchgate.netrsc.orgresearchgate.net

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Loss from Molecular IonPredicted m/z (for ⁷⁹Br)Notes
[C₇H₁₀BrFN₂]⁺˙-220.00Molecular Ion
[C₆H₇BrFN₂]⁺- CH₃204.98Loss of a methyl radical from the tert-butyl group
[C₃HBrFN₂]⁺˙- C₄H₈163.94Loss of neutral isobutylene
[C₇H₁₀FN₂]⁺- Br141.08Loss of a bromine radical
[C₂HBrFN]⁺˙- C₄H₈, - HCN136.93Subsequent loss of HCN from the [M - C₄H₈]⁺˙ ion

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Tert Butyl 5 Fluoro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular properties of novel compounds. DFT methods, such as B3LYP, are frequently employed to optimize molecular geometry and calculate electronic characteristics for various pyrazole (B372694) derivatives. bhu.ac.inmdpi.com For 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole, DFT would provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule, forming the basis for all further analyses.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. bhu.ac.inmdpi.com

For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating tert-butyl group would raise them. The interplay of these substituents determines the final orbital energies and the molecule's reactivity profile. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on pyrazolo[3,4-d]pyrimidine derivatives have utilized FMO analysis to understand their bioactivity. researchgate.net

Table 1: Illustrative FMO Data Table This table demonstrates the type of data that would be generated from an FMO analysis. Note: These values are hypothetical and for illustrative purposes only.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical stability and reactivity

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.innih.gov MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com

In this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Around the electronegative fluorine atom and the pyrazole nitrogen atom not bonded to the tert-butyl group, indicating sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Around the hydrogen atoms of the tert-butyl group and potentially a region of positive potential on the bromine atom, known as a "sigma-hole," which allows it to act as a halogen bond donor.

Neutral Regions (Green): Predominantly around the hydrocarbon portions of the tert-butyl group.

This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of classic bonding concepts like lone pairs, and bond orbitals (sigma, pi). wisc.eduresearchgate.net It quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. acs.orgresearchgate.net For heteroaromatic compounds like pyrazoles, NBO analysis reveals the extent of electron density transfer from heteroatoms to the ring system, which is a measure of delocalization and aromaticity. acs.org

For the target compound, NBO analysis would quantify:

The natural atomic charges on each atom, revealing the electronic effects of the bromo, fluoro, and tert-butyl substituents.

The hybridization of the atoms in the pyrazole ring.

Stabilization energies from interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into anti-bonding orbitals of the ring.

Table 2: Illustrative NBO Analysis Data Table This table shows example data that could be obtained from an NBO analysis. Note: These values are hypothetical and for illustrative purposes only.

AtomNatural Charge (e)
N1-0.25
N2-0.15
C3+0.10
C4-0.05
C5+0.20
Br-0.08
F-0.35

Conformational Analysis and Energy Landscape Mapping

The presence of a sterically demanding tert-butyl group at the N1 position significantly influences the conformational freedom of the molecule. Conformational analysis involves mapping the potential energy surface of the molecule as a function of bond rotations. For this compound, the primary focus would be the rotation around the N1-C(tert-butyl) bond.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the reaction pathway from reactants to products, researchers can identify intermediates and, crucially, characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical modeling could explore mechanisms for its synthesis, such as the halogenation of a pyrazole precursor. beilstein-archives.orgnih.gov For instance, modeling the electrophilic bromination at the C4 position would involve characterizing the transition state of the attack by a bromine electrophile. slideshare.net Such studies have been performed for other pyrazole systems to understand their reactivity and regioselectivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation.

NMR Chemical Shifts: DFT methods can predict ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts. nih.gov The prediction of ¹⁹F chemical shifts is a particularly powerful application, as these shifts are very sensitive to the electronic environment. rsc.orguni-muenchen.de Comparing calculated shifts with experimental data can confirm the regiochemistry of substitution on the pyrazole ring. escholarship.orgnsf.gov

Vibrational Frequencies: Calculations can also predict infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule. researchgate.net Each predicted frequency corresponds to a specific vibrational mode (e.g., C-F stretch, C-Br stretch, ring deformation). This aids in the interpretation of experimental IR and Raman spectra.

Table 3: Illustrative Predicted vs. Experimental NMR Data This table shows how predicted spectroscopic data would be compared to experimental results. Note: These values are hypothetical and for illustrative purposes only.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹⁹F-115.2-114.8
¹³C (C4-Br)95.896.1
¹³C (C5-F)148.3148.0
¹H (tert-butyl)1.651.68

Synthetic Utility and Advanced Chemical Applications of 4 Bromo 1 Tert Butyl 5 Fluoro 1h Pyrazole

Role as a Privileged Scaffold and Versatile Building Block in Complex Molecule Synthesis

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.gov This core is present in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govnih.gov The compound 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole serves as an advanced iteration of this scaffold, offering multiple points for diversification.

As a building block, its utility is rooted in the distinct reactivity of its substituents. scirp.org The tert-butyl group at the N1 position provides steric hindrance that can direct reactions to other parts of the molecule and often enhances solubility in organic solvents and metabolic stability in biological systems. The fluorine atom at the C5 position, a common feature in modern pharmaceuticals and agrochemicals, can modulate the electronic properties, pKa, and metabolic profile of the final molecule. nih.govresearchgate.net

The most significant feature for its role as a building block is the bromine atom at the C4 position. smolecule.com This site is primed for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the rapid construction of complex molecular architectures from this single, versatile precursor. smolecule.com The synthesis of related brominated pyrazole intermediates, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, underscores the value of having a bromo-tert-butyl-pyrazole core as a platform for creating more elaborate structures like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. nih.govresearchgate.net

Contributions to Novel Methodological Development in Organic Synthesis

The structure of this compound is well-suited for advancing novel synthetic methodologies. The presence of both a C-Br and a C-F bond on the pyrazole ring allows for studies in selective and site-specific chemical reactions. The C-Br bond is significantly more reactive in standard cross-coupling conditions than the C-F bond, enabling chemists to develop and refine selective functionalization protocols.

This compound is an ideal substrate for exploring and optimizing new catalytic systems. For instance, developing milder or more efficient catalysts for Suzuki or Buchwald-Hartwig amination reactions can be tested using this building block, with the goal of achieving high yields without disturbing the adjacent fluorine atom.

Furthermore, the synthesis of such specifically substituted pyrazoles contributes to the development of preparative organic chemistry. For example, the introduction of a bromine atom onto a pyrazole ring can be achieved via methods like the Sandmeyer reaction on a corresponding amino-pyrazole precursor, a process that has been used to create versatile brominated pyrazole intermediates. nih.govresearchgate.net The refinement of such methods to accommodate sensitive functional groups like fluorine is a continuous area of research in organic synthesis. The predictable reactivity of the C-Br bond also allows it to be used in substitution reactions with reagents like organolithium compounds or Grignard reagents, further expanding its synthetic utility. smolecule.com

Potential Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Ligands for Metal Complexes)

The pyrazole moiety is not only important in life sciences but also in materials science, primarily due to its excellent coordinating ability with a wide range of metal ions. researchgate.netresearchgate.net Pyrazole derivatives serve as effective ligands for creating transition metal complexes with interesting catalytic, magnetic, or photophysical properties. researchgate.netmdpi.com

The compound this compound can act as a precursor to sophisticated ligands. The bromine atom can be replaced with other coordinating groups, or the pyrazole ring itself, with its two nitrogen atoms, can act as a ligand. A related compound, 3-[pyrid-2-yl]-5-tert-butyl-1H-pyrazole, has been used to form luminescent gold and silver pyrazolate clusters, demonstrating the utility of tert-butyl substituted pyrazoles in creating novel metallo-organic architectures. nih.gov The presence of fluorine in the target compound could further modulate the electronic properties of such metal complexes, potentially influencing their emission spectra or redox potentials.

There is also potential in the field of optoelectronic materials. The electronic properties of pyrazole derivatives can be tuned by their substituents. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine showed that such compounds can possess promising non-linear optical (NLO) properties. nih.gov By extension, derivatives of this compound, created via cross-coupling at the bromine site, could be synthesized and screened for NLO activity, with potential applications in areas like ultrafast optics. nih.gov

Design Principle Studies for Chemically-Driven Molecular Discovery (e.g., as a precursor for agrochemicals or pharmaceutical lead scaffolds from a chemical design perspective)

From a chemical design perspective, this compound is an exemplary precursor for molecular discovery programs in both agrochemicals and pharmaceuticals. nih.govresearchgate.net Fluorinated pyrazoles are a well-established class of "agrophores," contributing to the development of new pesticides and herbicides. researchgate.net The synthesis of novel 3,5-bis(fluoroalkyl)-pyrazoles has been described as creating valuable building blocks for new bioactive ingredients. researchgate.net

In pharmaceutical discovery, this compound serves as an ideal starting point for generating a library of compounds for high-throughput screening. The design principle is straightforward:

Core Scaffold : Utilize the proven pyrazole core, known for its biological activity. nih.govnih.gov

Key Anchor Points : Incorporate the tert-butyl and fluoro groups, which are known to enhance drug-like properties such as metabolic stability and binding affinity.

Vector for Diversity : Employ the C4-bromo position as a reactive handle for diversification.

Using parallel synthesis techniques, the bromine atom can be substituted with hundreds of different chemical fragments via cross-coupling reactions. smolecule.com This allows chemists to rapidly explore the structure-activity relationship (SAR) around the pyrazole core. By systematically varying the substituent at the C4 position, researchers can probe the binding pocket of a target enzyme or receptor to identify optimal interactions, leading to the discovery of potent and selective lead compounds. nih.govnih.gov This strategy makes this compound a powerful tool in modern, chemically-driven molecular discovery.

Data Tables

Table 1: Synthetic Transformations and Applications of Substituted Pyrazoles

Compound Type Reaction / Application Purpose / Outcome Citations
This compound Suzuki-Miyaura Coupling Introduction of aryl/heteroaryl groups at the C4 position for complex molecule synthesis. smolecule.com
This compound Nucleophilic Substitution Replacement of bromine with other functional groups using organometallic reagents. smolecule.com
Amino-bromo-tert-butyl-pyrazole intermediate Sandmeyer Reaction Introduction of a bromine atom, creating a versatile handle for further synthesis. nih.govresearchgate.net
Tert-butyl substituted pyrazole ligand Metal Complexation Formation of luminescent gold and silver clusters for materials science applications. nih.gov
Bromo-tert-butyl-pyrazole derivative NLO Property Analysis Investigation for potential use in optoelectronic materials. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Pyrazoles

The development of new and improved methods for synthesizing pyrazoles remains a cornerstone of research in this area. mdpi.com A significant emphasis is being placed on creating highly substituted pyrazoles, as the nature and position of substituents are crucial in determining the compound's biological and physical properties. mdpi.commdpi.com

Key trends in this area include:

Green Chemistry Approaches: There is a growing shift towards environmentally benign synthetic methods. nih.gov This includes the use of green catalysts like ammonium (B1175870) chloride and Amberlyst-70, which are recyclable and non-toxic. jetir.orgresearchgate.net Researchers are also exploring solvent-free reaction conditions and the use of water as a preferred solvent to minimize the use of hazardous organic solvents. tandfonline.comacs.org These strategies aim to make pyrazole (B372694) synthesis more sustainable, cost-effective, and safer. nih.govjetir.org

Novel Cycloaddition and Condensation Reactions: Scientists are continuously exploring new reaction pathways to construct the pyrazole ring. This includes the development of one-step synthesis routes, such as the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines to produce fully substituted pyrazol-4-ols. nih.govacs.org Additionally, novel cyclocondensation reactions, for instance, reacting 1H-pyrazole-1-carbohydrazide with α,β-unsaturated nitriles, are being developed to create highly substituted bispyrazole derivatives. thieme-connect.de

Multicomponent Reactions (MCRs): MCRs are gaining traction as they offer an efficient way to generate complex pyrazole derivatives in a single step from readily available starting materials. nih.gov These reactions are atom-economical and can lead to a diverse range of products. acs.org For example, a taurine-catalyzed multicomponent approach has been developed for the synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles. mdpi.com

A summary of recent sustainable synthetic strategies for pyrazoles is presented in the table below.

Synthetic StrategyCatalyst/ConditionsKey AdvantagesReference(s)
Knorr Pyrazole SynthesisAmmonium Chloride (Green Catalyst), Ethanol (B145695) (Renewable Solvent)Environmentally friendly, minimized waste jetir.org
Solvent-Free SynthesisTetrabutylammonium Bromide (Ionic Salt), Room TemperatureGreen, inexpensive, shorter reaction times tandfonline.com
Aqueous SynthesisAmberlyst-70 (Recyclable Catalyst), Room TemperatureEnvironmentally benign, simple workup researchgate.net
Multicomponent ReactionTaurineEfficient, environmentally friendly, access to diverse structures mdpi.com

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

Beyond the synthesis of the pyrazole core, researchers are investigating new ways to functionalize and utilize these heterocycles in catalysis.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly introducing new C-C and C-heteroatom bonds onto the pyrazole ring. rsc.org This approach avoids the need for pre-functionalized pyrazoles, offering a more direct and efficient route to a wide array of derivatives. rsc.org

Pyrazole-Based Ligands in Catalysis: Pyrazoles are effective N-donor ligands for various transition metals, and the resulting complexes have shown significant catalytic activity in a range of organic transformations. researchgate.netresearchgate.net These include carbon-carbon coupling reactions like the Suzuki-Miyaura reaction, as well as oxidation and hydrogenation reactions. researchgate.netnih.gov The catalytic performance can be fine-tuned by modifying the substituents on the pyrazole ring, which influences the electronic and steric properties of the metal center. nih.gov

Biomimetic Catalysis: Pyrazole-metal complexes are being investigated as mimics of metalloenzymes. bohrium.com For instance, pyrazole-based copper complexes have been studied for their catecholase-like activity, catalyzing the oxidation of catechols to o-quinones. bohrium.com This research could lead to the development of new catalysts for selective oxidation reactions.

Advanced Computational Studies for Enhanced Molecular Design and Property Prediction

Computational chemistry is becoming an indispensable tool in pyrazole research, accelerating the discovery and development of new compounds with desired properties. eurasianjournals.com

Molecular Modeling and Docking: Techniques like homology modeling and molecular docking are used to predict how pyrazole derivatives will bind to biological targets, such as enzymes and receptors. eurasianjournals.comtandfonline.comnih.gov This is particularly valuable in drug discovery for identifying potential lead compounds and understanding their mechanism of action. mdpi.com For example, docking studies have been used to investigate the binding of pyrazole derivatives to the active sites of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net DFT calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the influence of substituents on the molecule's behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.gov

The table below summarizes the application of various computational methods in pyrazole research.

Computational MethodApplicationKey InsightsReference(s)
Molecular DockingPrediction of binding modes to biological targetsUnderstanding drug-receptor interactions, guiding lead optimization tandfonline.comnih.govnih.gov
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and reaction mechanismsUnderstanding tautomeric stability, predicting spectroscopic properties mdpi.comeurasianjournals.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activityPrediction of anticancer and other biological activities for new derivatives nih.gov
Molecular Dynamics SimulationsExploration of dynamic behavior and conformational spaceUnderstanding the flexibility and interactions of pyrazoles in biological systems eurasianjournals.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Diversity-Oriented Synthesis

To meet the demands for larger quantities of pyrazoles for further testing and for the rapid generation of diverse compound libraries, researchers are turning to modern automation and flow chemistry technologies.

Automated Synthesis Platforms: Automated platforms, which combine robotics with data-driven algorithms, are being developed to accelerate the synthesis of new molecules. nih.gov These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling high-throughput screening of reaction conditions and the creation of large, diverse libraries of pyrazole derivatives. nih.govacs.org

Diversity-Oriented Synthesis: The combination of flow chemistry and automated platforms is particularly well-suited for diversity-oriented synthesis. nih.govresearchgate.net This strategy aims to rapidly generate a wide range of structurally diverse molecules from a common starting material, which is crucial for exploring new chemical space and discovering compounds with novel biological activities. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or aldehydes. For example:
  • Step 1 : Cyclization using phosphoryl chloride (POCl₃) to form the pyrazole core .
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Step 3 : Fluorination via halogen exchange (e.g., using KF/18-crown-6) or direct electrophilic fluorination .
  • Intermediate Characterization : Use IR spectroscopy to confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to identify tert-butyl (δ ~1.4 ppm for CH₃) and fluorine coupling patterns .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å, C-F ~1.34 Å) and confirms regiochemistry .
  • NMR : ¹⁹F NMR (δ ~-120 ppm for aromatic F) and ¹H NMR (splitting patterns for tert-butyl and pyrazole protons) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can purification challenges due to bromine/fluorine substituents be addressed?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) to separate halogenated byproducts.
  • Recrystallization : Polar solvents (e.g., ethanol/water) exploit differences in solubility between brominated and fluorinated analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for cyclization steps .
  • Table : Comparison of Reaction Conditions
StepConventional MethodOptimized MethodYield Improvement
CyclizationPOCl₃, 120°C, 24 hrs Microwave, 150°C, 2 hrs 45% → 78%
BrominationNBS, CCl₄, 12 hrsNBS, AIBN, 70°C, 6 hrs 60% → 85%

Q. What strategies ensure regioselective functionalization of the pyrazole ring?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Direct bromination favors the 4-position due to electron-withdrawing effects of fluorine and tert-butyl groups .
  • Protecting Groups : Use tert-butyl as a directing group to block substitution at N-1 during fluorination .

Q. How can contradictions in spectral data (e.g., unexpected coupling in NMR) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of tert-butyl) by acquiring spectra at 25°C and -20°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., distinguish pyrazole C-H (δ 7.2–8.5 ppm) from aryl protons .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states for SNAr reactions at the 4-bromo position .
  • HOMO-LUMO Analysis : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C-4 .

Q. How does crystallographic data inform stability under thermal stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >200°C) with crystal packing density from X-ray data .
  • Table : Crystallographic Stability Indicators
ParameterValue (X-ray Data) Implications
Packing Density1.45 g/cm³High density → Thermal stability
Hydrogen BondingN-H⋯O (2.8 Å)Stabilizes lattice

Key Considerations for Researchers

  • Contradictions in Literature : Discrepancies in bromination yields may arise from solvent polarity ( vs. 14). Validate methods with control experiments .
  • Biological Relevance : Fluorinated pyrazoles show antimicrobial activity; design analogs via Sonogashira coupling for bioactivity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.